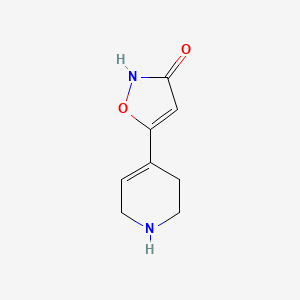
5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol is a heterocyclic compound that features both a tetrahydropyridine ring and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired isoxazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反应分析
Types of Reactions
5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring.
科学研究应用
5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid
- 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride
Uniqueness
5-(1,2,3,6-Tetrahydropyridin-4-yl)isoxazol-3-ol is unique due to its combined tetrahydropyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H10N2O2/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h1,5,9H,2-4H2,(H,10,11) |
InChI 键 |
MBSJMFVQGZPGLQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1C2=CC(=O)NO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)


![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
![2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)
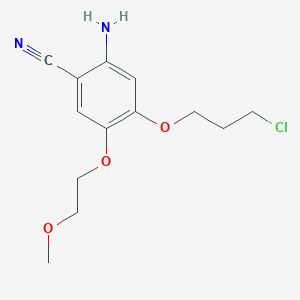
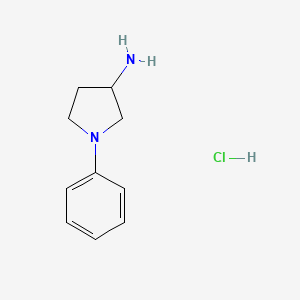
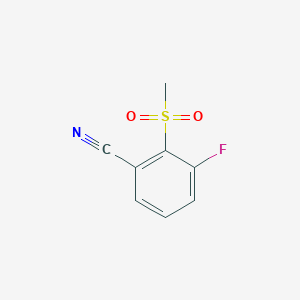
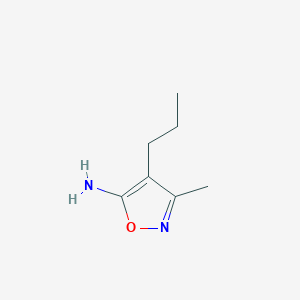
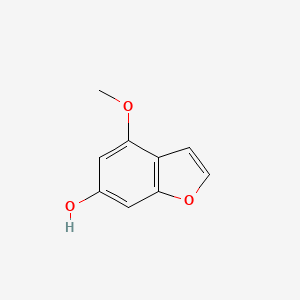

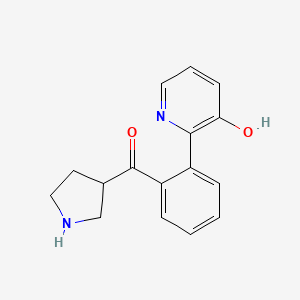
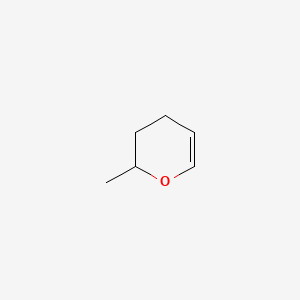
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
